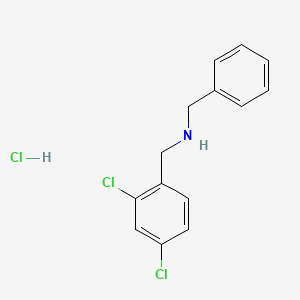

N-Benzyl-1-(2,4-dichlorophenyl)methanamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

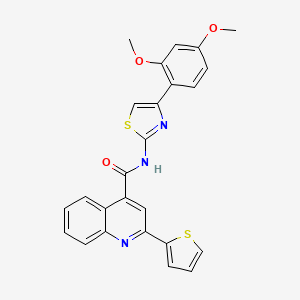

“N-Benzyl-1-(2,4-dichlorophenyl)methanamine hydrochloride” is a chemical compound with the CAS Number: 63915-67-3 . It has a molecular weight of 302.63 and its linear formula is C14 H13 Cl2 N . Cl H .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C14H13Cl2N.ClH/c15-13-7-6-12 (14 (16)8-13)10-17-9-11-4-2-1-3-5-11;/h1-8,17H,9-10H2;1H . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature .Scientific Research Applications

Improved Synthesis of Pharmaceuticals

- A novel industrial synthesis of sertraline hydrochloride, an effective antidepressant, uses N-Benzyl-1-(2,4-dichlorophenyl)methanamine hydrochloride as an intermediate. This process is more advantageous than previous methods in terms of purity and environmental safety (Vukics et al., 2002).

Cleaner Production Processes

- A simpler and more efficient alternative for the synthesis of sertraline imine, an intermediate in the production of Zoloft (sertraline hydrochloride), involves this compound. This method reduces hazardous byproducts and solid wastes (Taber et al., 2004).

Role in Chemical Reactions

- This compound can act as a catalyst poison in certain chemical reactions. For instance, in thiourea-catalyzed glycosylations, an amine side product from benzylation reactions can inhibit the process, highlighting the importance of this compound in reaction dynamics (Colgan et al., 2016).

Application in Molecular Synthesis

- This compound is used in the preparation of N-benzyl-1-phenyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine derivatives, a process important for generating molecules with potential applications in various fields, including pharmaceuticals (Ramazani et al., 2012).

Docking Studies and Synthesis

- The compound has been synthesized and characterized through docking studies, providing insights into its potential interactions and applications in biological systems (Bommeraa et al., 2019).

Novel Synthesis of Cytotoxic Agents

- This compound is involved in the synthesis of compounds with potential anti-tumor properties, demonstrating its relevance in cancer research (Ramazani et al., 2014).

Development of Anticonvulsant Agents

- This compound has been used in the synthesis of novel Schiff bases that were evaluated for anticonvulsant activity, highlighting its role in the development of new therapeutic agents (Pandey et al., 2011).

Catalysis in Organic Reactions

- The compound plays a role in catalytic applications, such as in Heck and Suzuki cross-coupling reactions, underscoring its utility in organic synthesis (Chiririwa et al., 2013).

Biochemical Analysis

Biochemical Properties

These reactions can involve free radical bromination, nucleophilic substitution, and oxidation

Cellular Effects

Related compounds have been shown to have significant effects on cellular processes . For instance, they can decrease the transcript levels of inflammatory cytokines such as TNF‑α, IL ‑1β, and IL‑6, IL‑4, iNOS, and COX‑2 . This suggests that N-Benzyl-1-(2,4-dichlorophenyl)methanamine hydrochloride may also influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

These reactions can involve free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially lead to binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

properties

IUPAC Name |

N-[(2,4-dichlorophenyl)methyl]-1-phenylmethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13Cl2N.ClH/c15-13-7-6-12(14(16)8-13)10-17-9-11-4-2-1-3-5-11;/h1-8,17H,9-10H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDKZAYFEMLDRKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCC2=C(C=C(C=C2)Cl)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14Cl3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70980986 |

Source

|

| Record name | N-Benzyl-1-(2,4-dichlorophenyl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70980986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

63915-67-3 |

Source

|

| Record name | N-Benzyl-1-(2,4-dichlorophenyl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70980986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)isobutyramide](/img/structure/B2469294.png)

![(2Z)-8-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methoxybenzylidene)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one](/img/structure/B2469296.png)

![4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}morpholine](/img/structure/B2469297.png)

![4-methoxy-1-methyl-6-oxo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1,6-dihydropyridine-3-carboxamide](/img/structure/B2469298.png)

![2-Ethyl-5-((3-fluorophenyl)(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2469299.png)

![8-(4-Chlorophenyl)-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2469302.png)

![ethyl 2-({3-[(4-fluorobenzoyl)amino]-1H-1,2,4-triazol-5-yl}sulfanyl)acetate](/img/structure/B2469311.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(5-fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2469314.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(3-methoxyazetidin-1-yl)phenyl)urea](/img/structure/B2469316.png)